Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate
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Overview
Description
Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is a type of azo dye, characterized by the presence of one or more azo groups (-N=N-) which are responsible for its vivid coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate typically involves multiple steps, starting with the diazotization of aromatic amines followed by coupling reactions with phenolic compounds. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions, often carried out in batch reactors. The process requires precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various acids, bases, and other nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
Scientific Research Applications
Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups play a crucial role in its interaction with other molecules, facilitating binding and subsequent reactions. The molecular targets and pathways involved depend on the specific application, ranging from binding to proteins in biological systems to forming complexes with metal ions in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Disodium 2,2’-dihydroxy-4,4’-dimethoxy-5,5’-disulfobenzophenone: Known for its UV-absorbing properties.
Disodium 2,5-dihydroxy-1,4-benzoquinone: Used as an anode material in rechargeable sodium-ion batteries.
Disodium 4,5-dihydroxynaphthalene-2,7-disulfonic acid: Serves as an intermediate in the production of dyes and pigments.
Uniqueness
Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate stands out due to its complex structure and versatile applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
94021-32-6 |
---|---|
Molecular Formula |
C38H25N9Na2O10S |
Molecular Weight |
845.7 g/mol |
IUPAC Name |
disodium;5-[[4-[[4-[[2,4-dihydroxy-5-[[2-hydroxy-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C38H27N9O10S.2Na/c48-33-14-12-26(17-29(33)38(53)54)43-40-23-6-4-21(5-7-23)37(52)39-22-8-10-24(11-9-22)41-45-31-19-32(36(51)20-35(31)50)47-46-30-18-27(13-15-34(30)49)44-42-25-2-1-3-28(16-25)58(55,56)57;;/h1-20,48-51H,(H,39,52)(H,53,54)(H,55,56,57);;/q;2*+1/p-2 |
InChI Key |
ZKSLZRXADQNBEP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2)O)N=NC3=C(C=C(C(=C3)N=NC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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